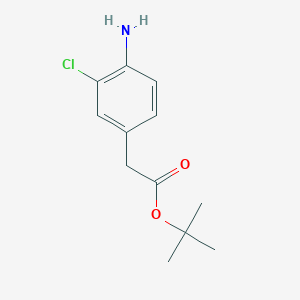![molecular formula C22H27N5O B2547086 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide CAS No. 894063-99-1](/img/structure/B2547086.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves chlorination at specific temperatures and the use of various reagents . For instance, compound 3 was synthesized by chlorination of 4- (3- (trifluoromethyl)phenyl)-6- methyl pyridazin-3 (2H)-one at 70-75°C .Molecular Structure Analysis
The molecular structure of this compound is represented in the US Patent # 4,892,873 . The patent describes the compound as N-substituted-N- [3- (1,2,4-triazolo [4,3-b]pyridazin-6-yl) phenyl]alkanamides, carbamates, and ureas .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the IR spectrum of a similar compound showed specific peaks at 3335, 2919, 2849, and 1686 cm−1 . The 1H NMR spectrum showed peaks at specific ppm values .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a boiling point of 200-201°C . The compound is solid at ambient temperature .Scientific Research Applications
Anticancer Activity
The compound, being a derivative of 1,2,4-triazolo, may have potential anticancer activity . This is because similar compounds have been found to exhibit anticancer properties .
Antimicrobial Activity
The compound could also have antimicrobial properties . This is based on the fact that similar compounds have shown antimicrobial activities .
Analgesic and Anti-inflammatory Activity
There is a possibility that the compound could exhibit analgesic and anti-inflammatory activities . This is inferred from the fact that similar compounds have shown these properties .
Antioxidant Activity
The compound could potentially have antioxidant properties . This is based on the fact that similar compounds have shown antioxidant activities .
Antiviral Activity
The compound could potentially have antiviral properties . This is inferred from the fact that similar compounds have shown antiviral activities .
Enzyme Inhibitors
The compound could potentially act as an enzyme inhibitor . This is based on the fact that similar compounds have shown inhibitory activities against various enzymes .
Antitubercular Agents
The compound could potentially act as an antitubercular agent . This is inferred from the fact that similar compounds have shown antitubercular activities .
Energetic Materials
The compound could potentially be used in the production of energetic materials . This is based on the fact that similar compounds have shown good thermal stabilities and detonation properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-2-3-5-16-8-10-17(11-9-16)22(28)24-19-7-4-6-18(14-19)20-12-13-21-25-23-15-27(21)26-20/h4,6-7,12-17H,2-3,5,8-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQOXMZLZIYJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

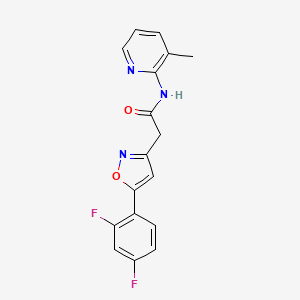
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
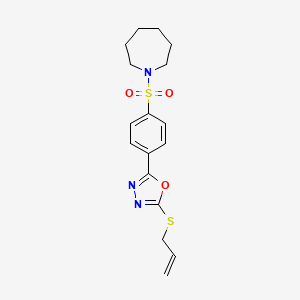
![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)
![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)
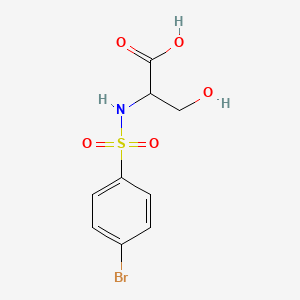

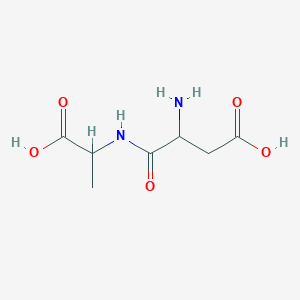
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
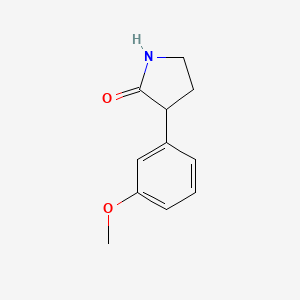
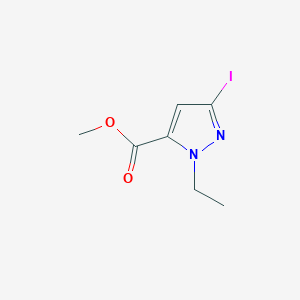
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
